molecular formula C13H16BNO2 B157325 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 171364-82-2

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B157325
M. Wt: 229.08 g/mol
InChI Key: HOPDTPGXBZCBNP-UHFFFAOYSA-N
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Description

The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a derivative of boronic acid, which is commonly used in organic synthesis, particularly in Suzuki coupling reactions. The presence of the dioxaborolane ring indicates potential utility in cross-coupling reactions due to its ability to form stable boronate complexes with palladium catalysts.

Synthesis Analysis

The synthesis of related (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes has been achieved through the palladium-catalyzed borylation of aryl bromides. This process involves the use of 2,2′-bis(1,3,2-benzodioxaborole) and pinacol in the presence of PdCl2(dppf) and AcOK in solvents such as ethanol or DMSO. This method has shown to be particularly effective for aryl bromides bearing sulfonyl groups .

Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques and X-ray diffraction. For instance, the structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole was confirmed by FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, density functional theory (DFT) calculations were performed to predict the molecular structure, which was found to be consistent with the experimental data obtained from X-ray diffraction .

Chemical Reactions Analysis

While the specific chemical reactions of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are not detailed in the provided papers, the general reactivity of such compounds can be inferred. The boronic ester moiety is known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used for creating carbon-carbon bonds in the synthesis of complex organic molecules. The stability and reactivity of the boronate complex are crucial for these transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic esters like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile are characterized by their stability under various conditions and their ability to undergo transmetalation with palladium catalysts. The dioxaborolane ring imparts steric bulk, which can influence the reactivity and selectivity of the compound in chemical reactions. The solubility of these compounds in common organic solvents also facilitates their use in a wide range of chemical transformations .

Scientific Research Applications

Organic Synthesis and Drug Development

  • Suzuki-Miyaura Cross-Coupling

    Boronic acid derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions, a widely employed method for forming carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials. These reactions are instrumental in constructing complex molecular architectures from simpler components, showcasing the utility of boronic acids in advancing synthetic chemistry (Qiu et al., 2009; Gu et al., 2009).

  • Drug Discovery and Development

    Boronic acid derivatives, including benzoxaborole compounds, have been explored for their therapeutic potential across a spectrum of applications. These compounds have led to the discovery of new classes of antibacterial, antifungal, antiprotozoal, and antiviral agents, highlighting the critical role of boron chemistry in medicinal chemistry and drug development (Nocentini et al., 2018).

  • Biological Activity

    Certain boronic acid derivatives exhibit significant biological activity and are under investigation for their potential as clinical agents. This includes applications in treating fungal infections, bacterial diseases, and inflammatory conditions, demonstrating the diverse therapeutic applications of boronic acid derivatives (Adamczyk-Woźniak et al., 2009).

Environmental and Analytical Applications

  • Environmental Remediation

    Boronic acid derivatives have been studied for their role in environmental protection, including their use in degrading toxic compounds. This underscores the environmental significance of boronic acids in mitigating pollution and enhancing sustainability (Husain & Husain, 2007).

  • Analytical Chemistry

    In analytical chemistry, boronic acid derivatives are utilized as functional materials in sensing applications. Their selective binding properties make them useful in developing sensors for detecting sugars, alcohols, and other biologically relevant molecules, showcasing the versatility of boronic acids beyond synthetic applications.

Safety And Hazards

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is classified as a warning substance. It can cause skin irritation (H315) and serious eye irritation (H319). Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-10(9-15)6-8-11/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPDTPGXBZCBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370405
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS RN

171364-82-2
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171364-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan -2yl)benzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
76
Citations
J Takagi, T Yamakawa - Tetrahedron Letters, 2013 - Elsevier
Syntheses of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through the Pd-catalyzed borylation of arylbromides with the successive use of 2,2′-bis(1,3,2-benzodioxaborole) and …
Number of citations: 11 www.sciencedirect.com
BC Das, NK Nandwana, DP Ojha, S Das, T Evans - Tetrahedron letters, 2022 - Elsevier
Herein, we report the design, synthesis and application of a borylated amidoxime reagent for the direct synthesis of functionalized oxadiazole and quinazolinone derivatives. This …
Number of citations: 6 www.sciencedirect.com
BC Das, XY Tang, S Sanyal, S Mohapatra, P Rogler… - Tetrahedron letters, 2011 - Elsevier
We previously synthesized novel retinoid libraries, and after screening for bioactivity found one compound BT10 that functions as a specific agonist for retinoic acid receptors. This lead …
Number of citations: 14 www.sciencedirect.com
ZJ Shen, C Zhu, X Zhang, C Yang… - Angewandte Chemie …, 2023 - Wiley Online Library
(Deuterium‐labeled) CF 2 H‐ and CFH 2 ‐moieties are of high interest in drug discovery. The high demand for the incorporation of these fluoroalkyl moieties into molecular structures …
Number of citations: 13 onlinelibrary.wiley.com
T Ishiyama, K Ishida, N Miyaura - Tetrahedron, 2001 - Elsevier
The cross-coupling reaction of bis(pinacolato)diboron with chloroarenes to yield pinacol arylboronates was carried out in 1,4-dioxane at 80C in the presence of KOAc (1.5equiv.) and Pd(…
Number of citations: 378 www.sciencedirect.com
VDB Bonifácio, J Morgado… - Journal of Polymer …, 2008 - Wiley Online Library
The photoluminescence response of a novel, random 9, 9-dialkylfluorene/dibenzoborole copolymer toward a series of nine inorganic anions was studied both in solution and in thin films…
Number of citations: 82 onlinelibrary.wiley.com
L Wang, J Li, X Cui, Y Wu, Z Zhu… - Advanced Synthesis & …, 2010 - Wiley Online Library
The cyclopalladated ferrocenylimine I and its phosphine adducts IIa–f were prepared and evaluated in the borylation of aryl halides. The tricyclohexylphosphine adduct IIb exhibited …
Number of citations: 61 onlinelibrary.wiley.com
T Zarganes-Tzitzikas, GS Clemente, PH Elsinga… - Molecules, 2019 - mdpi.com
Imaging techniques, such as positron emission tomography (PET), represent great progress in the clinical development of drugs and diagnostics. However, the efficient and timely …
Number of citations: 16 www.mdpi.com
J Herman, E Dmochowska, M Pytlarczyk… - Liquid …, 2019 - Taylor & Francis
The synthesis and characterisation of new liquid crystal (LC) compounds based on terphenyl core are described. New family of dielectrically positive compounds presents alternative …
Number of citations: 11 www.tandfonline.com
K Tokumaru, Y Ito, I Nomura, T Nakahata… - Bioorganic & Medicinal …, 2017 - Elsevier
G protein-coupled receptor 52 (GPR52) agonists are expected to improve the symptoms of psychiatric disorders. During exploration for a novel class of GPR52 agonists with good …
Number of citations: 18 www.sciencedirect.com

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